molecular formula C14H16N4O4S B2444111 N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396633-72-9

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2444111
CAS No.: 1396633-72-9
M. Wt: 336.37
InChI Key: FHFXJXMLESGLIX-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzo-dioxine ring fused with a sulfonamide group, making it a unique and versatile molecule.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)11-3-4-12-13(7-11)22-6-5-21-12/h3-4,7-9,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXJXMLESGLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzo-dioxine ring and a sulfonamide group.

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, often abbreviated as N-DMAP-BDOS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 354.43 g/mol
  • CAS Number : 478258-99-0

The compound features a unique structure that includes a dimethylamino group and a sulfonamide moiety, which are crucial for its biological activity.

Enzyme Inhibition Studies

Research indicates that N-DMAP-BDOS exhibits notable inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition :
    • This enzyme is crucial in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption in the intestines. Studies suggest that N-DMAP-BDOS may be effective in managing diabetes by lowering postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition :
    • Acetylcholinesterase is an enzyme involved in neurotransmission. Inhibition of this enzyme is a common strategy in treating neurodegenerative diseases like Alzheimer’s disease. Preliminary data show that N-DMAP-BDOS has a binding affinity for acetylcholinesterase, indicating potential use in cognitive enhancement or neuroprotection .

Potential Therapeutic Applications

Given its enzyme inhibition properties, N-DMAP-BDOS may have multiple therapeutic applications:

  • Diabetes Management : By inhibiting α-glucosidase, the compound could help regulate blood sugar levels.
  • Alzheimer’s Disease Treatment : Its action on acetylcholinesterase suggests potential for cognitive improvement in Alzheimer's patients.
  • Antitumor Activity : Early studies indicate that N-DMAP-BDOS may possess antitumor properties, inhibiting the growth of certain cancer cell lines.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how N-DMAP-BDOS interacts with target proteins involved in metabolic pathways and neurological functions. The binding profiles indicate strong interactions with the active sites of the targeted enzymes, which correlate with observed biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis of N-DMAP-BDOS with structurally similar compounds reveals unique features that enhance its biological efficacy:

Compound NameStructure SimilarityBiological Activity
Compound ASimilar sulfonamide groupModerate α-glucosidase inhibition
Compound BDimethylamino group presentWeak acetylcholinesterase inhibition
N-DMAP-BDOSUnique pyrimidine structureStrong α-glucosidase and acetylcholinesterase inhibition

The incorporation of the dimethylamino group and specific pyrimidine structure enhances solubility and potentially increases biological efficacy compared to other benzodioxane derivatives.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to N-DMAP-BDOS:

  • A study involving a series of pyrimidine derivatives showed significant inhibition of amyloid plaque formation, relevant for Alzheimer's treatment. The findings suggest that modifications similar to those found in N-DMAP-BDOS can enhance binding affinity to target proteins involved in neurodegenerative processes .
  • Another investigation demonstrated the antitumor effects of related compounds through mechanisms involving apoptosis induction in cancer cells, suggesting a pathway by which N-DMAP-BDOS may exert similar effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the laboratory-scale preparation of N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

  • Methodology : Begin with the sulfonylation of 2,3-dihydro-1,4-benzodioxine-6-amine using 2-(dimethylamino)pyrimidine-5-sulfonyl chloride in a basic aqueous medium (pH 8.5–9.5) under nitrogen to prevent hydrolysis. Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Final alkylation steps may require LiHMDS as a base in anhydrous DMF at 0–5°C to preserve the dimethylamino group. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Validation : Confirm yield (typically 60–75%) and purity (>95%) using HPLC (C18 column, 254 nm) and ¹H-NMR (DMSO-d6, δ 2.85 ppm for dimethylamino protons) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • X-ray crystallography for absolute stereochemical confirmation (as demonstrated for analogous benzodioxine sulfonamides ).
  • DSC/TGA to determine melting point (expected 210–215°C) and thermal stability.
  • LogP measurement via shake-flask method (predicted ~1.8) to assess hydrophobicity for biological studies.
  • UV-Vis spectroscopy (λmax 275 nm in methanol) for concentration standardization .

Advanced Research Questions

Q. What methodologies are suitable for investigating structure-activity relationships (SAR) of this compound against enzymatic targets?

  • Approach :

Synthesize analogs with variations in the pyrimidine substituents (e.g., replacing dimethylamino with morpholino or piperazinyl groups) .

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target enzymes (e.g., kinase or cholinesterase families).

Perform molecular dynamics simulations (AMBER or GROMACS) to correlate substituent effects with binding pocket interactions.

  • Data Interpretation : Compare IC50 values across analogs using nonlinear regression analysis. Address discrepancies by evaluating crystallographic data for protein-ligand conformational changes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Conduct dose-response validation across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • Perform metabolic stability assays (e.g., liver microsome incubation) to identify degradation products that may interfere with activity.
  • Apply chemoinformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions that may explain variability .
    • Critical Analysis : Cross-reference experimental conditions (e.g., DMSO concentration, incubation time) from conflicting studies to isolate confounding variables .

Q. What advanced computational methods support the design of derivatives with improved target selectivity?

  • Workflow :

Generate 3D pharmacophore models (MOE or Schrödinger) based on active conformations from X-ray data .

Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for virtual analogs.

Validate top candidates via synthesis and enzymatic assays (e.g., ADP-Glo™ kinase assays).

  • Outcome : Prioritize derivatives with ΔΔG < -2 kcal/mol relative to the parent compound .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationFlash chromatography, inert atmosphere reaction controlpH 8.5–9.5, TLC Rf 0.3, anhydrous DMF
Structural ElucidationX-ray crystallography, 2D NMR (HSQC, HMBC)Cryogenic data collection (100 K), DMSO-d6 solvent
Biological Activity ProfilingSPR, liver microsome assays, chemo-informatics≤0.1% DMSO in assays, NADPH regeneration system
Computational ModelingFEP, molecular dynamics (AMBER)50 ns simulation time, explicit solvent model

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